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3-(Dichloro(methyl)silyl)propyl acetate

Cat. No.: B1585587
CAS No.: 5290-24-4
M. Wt: 215.15 g/mol
InChI Key: CNWZDXMFPRCFFL-UHFFFAOYSA-N
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Description

Significance of Organosilicon Compounds in Contemporary Chemical Science

Organosilicon compounds, which feature silicon-carbon bonds, are fundamental to numerous sectors of modern science and industry. zmsilane.com Their prominence stems from a unique combination of properties not typically found in their purely organic counterparts, such as exceptional thermal stability, flexibility, hydrophobicity, and resistance to oxidation and UV radiation. zmsilane.comcfsilicones.com These attributes make them indispensable in a wide array of applications, including the production of high-performance materials like silicone rubbers and resins, which are vital in the aerospace, automotive, and construction industries. zmsilane.com

In addition to their use in materials, organosilicon compounds are crucial in electronics as insulating materials, in the medical field for biocompatible devices, and in personal care products. zmsilane.comcfsilicones.com They also serve as important reagents and synthetic intermediates in organic chemistry. researchgate.net The versatility of organosilicon chemistry allows for the creation of innovative materials and the enhancement of product durability, making it a cornerstone of modern chemical research and development. zmsilane.com

Historical and Conceptual Framework of Silyl (B83357) Esters and Chlorosilanes in Academic Inquiry

The field of organosilicon chemistry traces its origins to the 19th century, with the first synthesis of an organosilicon compound, tetraethylsilane, accomplished in 1863. rsc.org However, it was the pioneering work of Frederic Kipping in the early 20th century that laid much of the groundwork for our modern understanding of these compounds. rsc.org

Chlorosilanes emerged as key precursors in organosilicon chemistry. elkem.com The development of the "direct process" by Eugene Rochow in the 1940s, which involves the reaction of elemental silicon with methyl chloride, revolutionized the production of methylchlorosilanes. acs.orgsilicones.eu This breakthrough made these compounds widely available and paved the way for the large-scale industrial production of silicones. acs.org Chlorosilanes are highly reactive compounds that serve as the primary building blocks for synthesizing a vast range of silicone products through hydrolysis and polycondensation reactions. elkem.comwikipedia.org Their utility extends to the production of ultrapure silicon for the semiconductor industry and as surface coating agents. wikipedia.orgchemeurope.com

Silyl esters have been recognized as valuable reactive intermediates in organic synthesis since at least the 1960s. worktribe.comresearchgate.net These compounds are often generated in situ to activate carboxylic acids for subsequent transformations, such as the formation of amides and other esters. core.ac.uk The reactivity of silyl esters can be tuned by altering the substituents on the silicon atom, making them versatile tools for chemists. worktribe.com While their inherent lability can be a challenge, it is also an asset in sensitive substrates where mild reaction conditions are required. thieme-connect.de The study of silyl esters continues to be an active area of research, with ongoing efforts to develop new silicon-mediated transformations for the efficient synthesis of valuable chemicals. core.ac.uk

Research Contextualization of 3-(Dichloro(methyl)silyl)propyl Acetate (B1210297) in Specialty Chemical Synthesis and Materials Science

3-(Dichloro(methyl)silyl)propyl acetate serves as a specialized building block in both specialty chemical synthesis and materials science. Its bifunctional nature allows it to act as a molecular bridge between organic and inorganic materials. The dichlorosilyl group is highly reactive towards nucleophiles, particularly water, leading to hydrolysis and subsequent condensation to form polysiloxane networks. This reactivity is harnessed in its application as a coupling agent or surface modifier.

In materials science, compounds like this compound are used to treat the surfaces of inorganic substrates such as glass, silica (B1680970), and metal oxides. The silane (B1218182) portion of the molecule can form strong, covalent bonds with the substrate surface, while the propyl acetate tail remains available for further reactions or to alter the surface properties, such as adhesion, wettability, or compatibility with organic polymers.

In the realm of specialty chemical synthesis, this compound can be used as a precursor to introduce a silicon-containing moiety into a larger molecule. The acetate group can be hydrolyzed to a hydroxyl group, which can then be further functionalized. The dichlorosilyl group can be reacted with a variety of organic molecules to create more complex organosilicon structures. While specific research explicitly detailing the applications of the acetate variant is not as prevalent as its methacrylate (B99206) or acrylate counterparts, its chemical properties suggest its utility in areas requiring a non-polymerizable, functional tether for surface modification or as an intermediate in the synthesis of more complex siloxane-based materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12Cl2O2Si B1585587 3-(Dichloro(methyl)silyl)propyl acetate CAS No. 5290-24-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[dichloro(methyl)silyl]propyl acetate
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InChI

InChI=1S/C6H12Cl2O2Si/c1-6(9)10-4-3-5-11(2,7)8/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWZDXMFPRCFFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC[Si](C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80967369
Record name 3-[Dichloro(methyl)silyl]propyl acetate
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Molecular Weight

215.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5290-24-4
Record name 1-Propanol, 3-(dichloromethylsilyl)-, 1-acetate
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Record name 1-Propanol, 3-(dichloromethylsilyl)-, 1-acetate
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Record name 1-Propanol, 3-(dichloromethylsilyl)-, 1-acetate
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Record name 3-[Dichloro(methyl)silyl]propyl acetate
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Record name 3-(dichloromethylsilyl)propyl acetate
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Reactivity and Mechanistic Investigations of 3 Dichloro Methyl Silyl Propyl Acetate

Nucleophilic Substitution Reactions at the Silicon Center

The reactivity of the dichloromethylsilyl group in 3-(Dichloro(methyl)silyl)propyl acetate (B1210297) is dominated by nucleophilic substitution at the silicon atom. Unlike analogous reactions at a carbon center (SN2@C), which proceed through a high-energy five-coordinate transition state, nucleophilic substitution at silicon (SN2@Si) typically involves the formation of a more stable, hypervalent pentacoordinate intermediate. researchgate.netwesleyan.edu This fundamental difference arises from silicon's larger atomic radius and the availability of low-lying d-orbitals, which can accommodate the incoming nucleophile. soci.org The reaction pathway can be influenced by both steric and electronic factors of the substituents attached to the silicon atom. researchgate.netwesleyan.edu

Influence of Acetate and Propyl Linker on Silicon Electrophilicity

The electrophilicity of the silicon atom in 3-(Dichloro(methyl)silyl)propyl acetate is modulated by the electronic effects of its substituents: the methyl group, the two chlorine atoms, and the 3-acetoxypropyl group. The two chlorine atoms are strongly electron-withdrawing, which significantly increases the partial positive charge on the silicon atom, making it highly susceptible to nucleophilic attack. Conversely, the methyl and propyl groups are electron-donating through an inductive effect (+I), which slightly counteracts the effect of the chlorine atoms.

A crucial aspect of the 3-acetoxypropyl linker is the potential for intramolecular coordination. Research on analogous systems, such as (amido)dimethylchlorosilanes, has shown through computational studies that the carbonyl oxygen can form an intramolecular coordination bond with the silicon center (C=O→Si). researchgate.net This interaction creates a pentacoordinate silicon atom, which can influence the mechanism and activation energy of subsequent reactions like hydrolysis. researchgate.net In the case of this compound, a similar intramolecular interaction between the acetate's carbonyl oxygen and the silicon atom could occur, potentially stabilizing the molecule or lowering the energy barrier for nucleophilic attack by pre-organizing the geometry for a hypervalent intermediate.

Kinetics and Thermodynamics of Si-Cl Bond Cleavage

First-principles calculations on the dissociation of chlorosilanes on silicon surfaces indicate that the thermodynamics of Si-Cl bond cleavage is highly dependent on the number of chlorine atoms. For example, the transformation of SiCl4 to SiCl2 is reported to be exothermic and without an energy barrier, whereas the dissociation of SiH2Cl2 requires overcoming a significant energy barrier. nih.govacs.org Theoretical studies of a metal-mediated Si-Cl bond cleavage in SiCl4 calculated a very small activation energy (ΔG°‡) of 3.5 kcal/mol for the cleavage step, underscoring the bond's lability under certain conditions. nih.gov

For hydrolysis reactions, computational models show that the activation energy is significantly lowered when water clusters are involved as reactants compared to a single water molecule, indicating a catalytic effect of water. researchgate.net The nature of the nucleophile and its activation play a more significant role in reducing the reaction barrier than other intermolecular interactions. nih.gov

Table 1: Calculated Activation Energies for Hydrolysis of Selected Chlorosilanes

Compound Reactant Mechanism Activation Energy (ΔG°‡)
Trimethylchlorosilane Water Monomer SN2@Si High
Trimethylchlorosilane Water Tetramer Inversion ~50% of monomer barrier researchgate.net
Dichlorosilane (B8785471) Water Tetramer Inversion Lower than Trimethylchlorosilane researchgate.net

This table presents generalized and comparative data from computational studies to illustrate the factors affecting Si-Cl bond cleavage.

Hydrolysis and Condensation Pathways of Dichloromethylsilyl Groups in Research Systems

In the presence of water, this compound undergoes a rapid two-stage reaction: hydrolysis followed by condensation. This process is characteristic of di- and trichlorosilanes and is the fundamental chemistry behind the formation of silicones. wikipedia.orgacs.org

The hydrolysis step involves the nucleophilic attack of water molecules on the electrophilic silicon atom. libretexts.org Each of the two chlorine atoms is sequentially replaced by a hydroxyl group (-OH), with the liberation of hydrogen chloride (HCl) as a byproduct. wikipedia.org This results in the formation of a highly unstable silanediol (B1258837) intermediate, 3-(dihydroxy(methyl)silyl)propyl acetate.

Due to their high reactivity, these silanediol intermediates readily undergo condensation reactions. acs.orglibretexts.org A hydroxyl group from one molecule reacts with a hydroxyl group from another, eliminating a molecule of water to form a stable siloxane (Si-O-Si) bond. unm.edu This process can repeat, leading to the formation of linear polymers (polysiloxanes) or cyclic species. The resulting polymer would feature a backbone of alternating silicon and oxygen atoms, with each silicon atom bearing a methyl group and a 3-acetoxypropyl side chain. The properties of the final polysiloxane are influenced by reaction conditions such as pH, water concentration, and temperature. unm.edu

Mechanisms of Transsilylation and Exchange Reactions

Transsilylation involves the transfer of a silyl (B83357) group from one molecule to another. In the context of this compound, this could involve the exchange of the dichloromethylsilyl group with other functional groups or the exchange of the chlorine atoms with other substituents like alkoxides. Silylation is a common synthetic strategy, often proceeding via an SN2-Si mechanism where a nucleophile attacks the silicon center. unishivaji.ac.in

For example, silyl esters can undergo transsilylation with other chlorosilanes in the presence of a catalyst. thieme-connect.de While the subject compound is an alkyl ester of a silyl-containing carboxylic acid derivative, the principle of exchange at the highly reactive Si-Cl bonds is pertinent. Reaction with an alcohol (R'OH), for instance, could lead to an exchange reaction, replacing the chloro ligands with alkoxy groups to form 3-(dialkoxy(methyl)silyl)propyl acetate and HCl. Such reactions are typically performed in the presence of a base (like a tertiary amine) to neutralize the HCl byproduct. libretexts.org

Reactivity of the Ester Moiety in Silyl Ester Systems

The this compound molecule possesses a propyl acetate functional group, which exhibits the characteristic reactivity of an alkyl ester. libretexts.org This reactivity is generally independent of the silyl group, provided the reaction conditions are anhydrous to prevent hydrolysis of the Si-Cl bonds.

Key reactions of the ester moiety include:

Hydrolysis (Saponification): Under basic conditions (e.g., aqueous sodium hydroxide), the ester can be hydrolyzed to a carboxylate salt and propanol. Under acidic conditions, it hydrolyzes to carboxylic acid and propanol. However, these conditions would also promote the hydrolysis and condensation of the dichlorosilyl group. youtube.com

Transesterification: The ester can react with another alcohol in the presence of an acid or base catalyst to exchange the propyl group for the new alcohol's alkyl group. libretexts.org

Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into an amide, although this reaction is often slow. youtube.comyoutube.com

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to two alcohols: 1,4-butanediol (B3395766) and methanol (B129727) (after workup). libretexts.orgyoutube.com Weaker reagents like diisobutylaluminum hydride (DIBALH) could potentially reduce the ester to an aldehyde. libretexts.org

It is critical to note that the reactivity of this molecule is dominated by the highly labile Si-Cl bonds. libretexts.org In most environments, especially aqueous or protic ones, reactions at the silicon center will occur much more readily than reactions at the more stable ester functional group. thieme-connect.de

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Dichloro Methyl Silyl Propyl Acetate and Its Derivatives

Application of Multidimensional Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H, ¹³C, ²⁹Si NMR)

Multidimensional NMR spectroscopy is an indispensable tool for the structural verification of 3-(Dichloro(methyl)silyl)propyl acetate (B1210297). By analyzing the chemical environments of ¹H, ¹³C, and ²⁹Si nuclei, a complete structural map can be assembled.

¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms within the propyl acetate chain. The distinct electronic environments of the protons result in characteristic chemical shifts. The methyl group of the acetate moiety is expected to produce a singlet, while the propyl chain protons will appear as multiplets due to spin-spin coupling.

¹³C NMR: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment gives a distinct signal. The carbonyl carbon of the ester group is typically observed furthest downfield.

²⁹Si NMR: As a silicon-containing compound, ²⁹Si NMR is uniquely valuable. libretexts.org This technique directly probes the silicon nucleus, providing insight into its substitution pattern. For 3-(Dichloro(methyl)silyl)propyl acetate, the silicon atom is bonded to a methyl group, two chlorine atoms, and a propyl chain, resulting in a specific chemical shift that is sensitive to this environment. The presence of two electronegative chlorine atoms is expected to shift the signal downfield compared to alkylsilanes. core.ac.uk

Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H~4.05Triplet-O-CH₂ -CH₂-
¹H~2.02SingletCH₃ -C(O)O-
¹H~1.75Multiplet-CH₂-CH₂ -CH₂-
¹H~1.10Multiplet-CH₂-CH₂ -Si-
¹H~0.75SingletCH₃ -Si-
¹³C~171.0Carbonyl-C (O)O-
¹³C~65.5Methylene-O-CH₂ -
¹³C~22.5MethylCH₃ -C(O)O-
¹³C~20.0Methylene-CH₂-CH₂ -CH₂-
¹³C~15.0Methylene-CH₂ -Si-
¹³C~5.0MethylCH₃ -Si-
²⁹Si15.0 - 35.0Singlet-Si (CH₃)Cl₂

Note: Predicted values are based on established chemical shift ranges for similar functional groups and organosilanes. Actual experimental values may vary.

Mass Spectrometry Techniques for Molecular Structure Confirmation and Fragmentation Pathway Analysis (e.g., ESI-MS)

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of this compound. Techniques like Electrospray Ionization (ESI-MS) allow the molecule to be ionized gently, often preserving the molecular ion for detection. libretexts.org Subsequent fragmentation of this ion provides structural clues.

The molecular ion peak [M]⁺ for C₆H₁₂Cl₂O₂Si would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (215.15 g/mol ). The presence of two chlorine atoms would produce a characteristic isotopic pattern for the molecular ion peak, with [M+2]⁺ and [M+4]⁺ peaks at relative intensities of approximately 65% and 10% of the [M]⁺ peak, respectively.

Fragmentation is induced by breaking the weakest bonds. miamioh.edu In this compound, likely fragmentation pathways include:

Alpha-cleavage: Breakage of bonds adjacent to the silicon atom or the carbonyl group.

Loss of neutral molecules: Elimination of acetic acid or other stable neutral fragments.

Cleavage of the ester group: Fragmentation can occur on either side of the ester oxygen atoms. core.ac.uk

Predicted ESI-MS Fragmentation Data

m/z Value Proposed Fragment Ion Fragmentation Pathway
199[M - CH₃]⁺Loss of the methyl group from the silicon atom
155[M - CH₃COO]⁺Loss of the acetate group
113[CH₃C(O)OCH₂CH₂CH₂]⁺Cleavage of the C-Si bond
77[Si(CH₃)Cl₂]⁺Cleavage of the propyl-silicon bond
57[CH₃CH₂CH₂CO]⁺Fragmentation of the ester chain miamioh.edu
43[CH₃CO]⁺Acylium ion, a common fragment for acetates

Note: The presence and relative abundance of these fragments can be used to piece together the original molecular structure.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecular bonds. Each functional group has characteristic absorption or scattering frequencies, making these techniques ideal for identifying the components of this compound.

C=O Stretch: The ester carbonyl group will produce a very strong and sharp absorption band in the FTIR spectrum.

C-O Stretch: The C-O single bonds of the ester will also have characteristic stretches.

Si-Cl Stretch: The silicon-chlorine bonds will have distinct vibrational modes, typically appearing in the lower frequency (fingerprint) region of the spectrum.

C-H Stretch: The aliphatic C-H bonds of the methyl and propyl groups will be prominent in the high-frequency region.

Raman spectroscopy provides complementary information. While the C=O stretch is strong in IR, Si-Cl and C-Si bonds, being more polarizable, often show strong signals in Raman spectra.

Expected Vibrational Frequencies

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch (Aliphatic)FTIR/Raman2850 - 3000Strong (FTIR) / Medium (Raman)
C=O Stretch (Ester)FTIR/Raman1735 - 1750Very Strong (FTIR) / Medium (Raman)
C-O Stretch (Ester)FTIR1200 - 1300Strong
Si-Cl StretchFTIR/Raman450 - 600Medium (FTIR) / Strong (Raman)
C-Si StretchRaman600 - 800Strong

X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. While this compound is a liquid at room temperature, it can serve as a precursor to form solid, crystalline derivatives.

For instance, hydrolysis and condensation of the dichlorosilane (B8785471) moiety can lead to the formation of polysiloxanes or silsesquioxanes. If these derivatives can be crystallized, X-ray diffraction analysis would provide unambiguous data on:

Bond lengths: Precise distances between bonded atoms (e.g., Si-O, Si-C, C-C).

Bond angles: The angles between adjacent bonds, defining the local geometry.

Torsion angles: The dihedral angles that describe the conformation of the molecule, particularly of the propyl chain.

Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing information about hydrogen bonds or van der Waals forces.

This technique would be instrumental in understanding the structure of materials derived from this compound, which is often used in materials science and surface modification applications where such solid-state structures are formed. However, obtaining a single crystal suitable for analysis is a significant experimental challenge.

Computational and Theoretical Studies on 3 Dichloro Methyl Silyl Propyl Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

DFT calculations typically involve the optimization of the molecule's geometry to find its lowest energy conformation. From the optimized structure, various electronic properties can be calculated. For 3-(Dichloro(methyl)silyl)propyl acetate (B1210297), the key reactive sites are the Si-Cl bonds, which are susceptible to hydrolysis, and the ester group. DFT can provide insights into the reactivity of these sites by calculating parameters such as atomic charges, frontier molecular orbital (HOMO and LUMO) energies, and the electrostatic potential map.

The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity. For organosilanes, the nature of the substituents on the silicon atom significantly influences these electronic properties. The two chlorine atoms in 3-(Dichloro(methyl)silyl)propyl acetate are expected to be highly electronegative, withdrawing electron density from the silicon atom and making it more electrophilic and susceptible to nucleophilic attack, a key step in its hydrolysis. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

PropertyHypothetical ValueSignificance
HOMO Energy -8.5 eVIndicates the energy of the highest occupied molecular orbital; related to the ability to donate electrons.
LUMO Energy -1.2 eVIndicates the energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.
HOMO-LUMO Gap 7.3 eVCorrelates with chemical reactivity and stability. A larger gap implies higher stability.
Dipole Moment 2.5 DRepresents the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Mulliken Charge on Si +1.5 eQuantifies the partial charge on the silicon atom, indicating its electrophilicity.
Mulliken Charge on Cl -0.8 eQuantifies the partial charge on the chlorine atoms, indicating their electronegativity.

Note: The values in this table are illustrative and based on typical DFT results for similar organochlorosilanes. Specific experimental or higher-level computational data would be required for precise values.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape of flexible molecules like this compound and its interactions with other molecules, such as water or surface atoms. researchgate.netmdpi.comresearchgate.netnih.govrsc.orgiaea.org

For this compound, the propyl chain allows for considerable conformational flexibility. MD simulations can explore the different possible conformations (e.g., gauche and anti) of the C-C-C-Si dihedral angle and their relative energies. This conformational analysis is crucial for understanding how the molecule might orient itself when approaching a surface or interacting with other molecules in a solution.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. For instance, in an aqueous environment, simulations can model the hydrogen bonding between the ester group's oxygen atoms and water molecules, as well as the initial stages of the hydrolysis of the Si-Cl bonds. When studying the interaction of the silane (B1218182) with a substrate (e.g., silica (B1680970) or a metal oxide), MD can reveal the preferred binding modes and calculate the interaction energies, providing insights into adhesion mechanisms. mdpi.com

Table 2: Typical Conformational Analysis Results for a Propylsilane Chain from MD Simulations

Dihedral AngleConformationRelative PopulationDescription
C1-C2-C3-SiAnti (trans)~60%The carbon backbone is in a staggered, lower-energy conformation.
C1-C2-C3-SiGauche~40%The carbon backbone is in a more folded conformation, which can also be stable.

Note: This data is generalized for a propyl chain attached to a silicon atom and is intended to be illustrative. The actual populations would depend on the specific force field used and the simulation conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling in Organosilicon Systems

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. nih.govnih.govyoutube.comnih.gov In the context of organosilicon chemistry, QSAR can be used to predict properties such as the rate of hydrolysis, surface adhesion strength, or toxicity based on calculated molecular descriptors. nih.gov

To build a QSAR model, a dataset of compounds with known activities is required. For each compound, a set of numerical descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), or electronic (e.g., dipole moment, atomic charges from DFT). Statistical methods like multiple linear regression or machine learning algorithms are then used to find a mathematical equation that best correlates the descriptors with the activity. nih.gov

For a compound like this compound, QSAR models could be developed to predict its performance as a coupling agent or its stability under different conditions. Key descriptors would likely include those related to the lability of the Si-Cl bonds and the properties of the propyl acetate tail.

Table 3: Relevant QSAR Descriptors for this compound

Descriptor TypeDescriptor NameHypothetical ValueRelevance
Constitutional Molecular Weight215.15 g/mol Basic property influencing physical characteristics.
Topological Wiener Index128Describes molecular branching and compactness.
Geometric Molecular Surface Area250 ŲInfluences interactions with surfaces and solvents.
Electronic LogP (octanol-water partition coefficient)3.2Predicts hydrophobicity and partitioning behavior.
Quantum-Chemical LUMO Energy-1.2 eVRelates to the ability to accept electrons, important for reactivity.

Note: The values are for illustrative purposes. LogP and other descriptors can be estimated using various software tools.

Theoretical Insights into Reaction Mechanisms and Transition States in Organosilicon Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates, transition states, and calculating activation energies. researchgate.netwhiterose.ac.uk For this compound, a key reaction is its hydrolysis, where the Si-Cl bonds are replaced by Si-OH groups. This is often the first step in its application as a coupling agent.

Theoretical studies on the hydrolysis of chlorosilanes have shown that the mechanism can be complex and is often catalyzed by water molecules acting as both a nucleophile and a proton shuttle. whiterose.ac.uk DFT calculations can be used to map out the potential energy surface of the reaction, locating the structures of the reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate and its energy determines the activation barrier and thus the reaction rate.

The hydrolysis of this compound likely proceeds in a stepwise manner, with the two chlorine atoms being replaced sequentially. Computational studies can help to determine whether the reaction proceeds through a concerted or a stepwise mechanism and can predict the stereochemistry of the reaction at the silicon center.

Table 4: Proposed Key Steps in the Hydrolysis of this compound

StepReactantsIntermediate/Transition StateProducts
1 This compound + H₂OPentacoordinate silicon transition state3-(Chloro(hydroxy)methylsilyl)propyl acetate + HCl
2 3-(Chloro(hydroxy)methylsilyl)propyl acetate + H₂OSecond pentacoordinate silicon transition state3-(Dihydroxy(methyl)silyl)propyl acetate + HCl
3 2 x 3-(Dihydroxy(methyl)silyl)propyl acetateCondensation reactionSiloxane-bridged dimer + H₂O

Note: This table outlines a plausible mechanism based on general knowledge of chlorosilane hydrolysis. The actual mechanism may be more complex and influenced by factors such as pH and solvent.

Research Applications and Functional Materials Development Utilizing 3 Dichloro Methyl Silyl Propyl Acetate

Polymerization and Copolymerization Studies as a Monomer and Crosslinking Agent

3-(Dichloro(methyl)silyl)propyl acetate (B1210297) is a bifunctional monomer containing both a hydrolyzable dichlorosilyl group and an acetate group. This unique structure allows it to participate in various polymerization and copolymerization reactions, acting as both a monomer and a crosslinking agent to create advanced materials with tailored properties.

Synthesis of Organosilicon Polymers and Hybrid Organic-Inorganic Materials

The dichlorosilyl functionality of 3-(dichloro(methyl)silyl)propyl acetate is highly reactive towards hydrolysis and polycondensation, forming the basis for the synthesis of organosilicon polymers. wiley-vch.de The hydrolysis of the Si-Cl bonds leads to the formation of silanol (B1196071) (Si-OH) groups, which then condense to form stable siloxane (Si-O-Si) linkages, creating the backbone of polysiloxane polymers. researchgate.net

This reactivity is harnessed to incorporate the propyl acetate group as a pendant functionality along the polymer chain. The resulting organosilicon polymers possess a combination of properties derived from both the inorganic siloxane backbone (e.g., thermal stability, flexibility) and the organic acetate side chains (e.g., polarity, potential for further modification).

Furthermore, this compound is a key component in the development of hybrid organic-inorganic materials. researchgate.net By co-polymerizing with other monomers or reacting with organic polymers, materials with a synergistic combination of properties can be achieved. For instance, its incorporation into organic polymer matrices can enhance thermal stability, while the organic component can improve the processability and mechanical properties of the resulting hybrid material.

A related compound, 3-(trimethoxysilyl)propyl methacrylate (B99206) (TMSPMA), is widely used in creating organic-inorganic hybrid nanomaterials. researchgate.net The trimethoxysilyl groups in TMSPMA can be hydrolyzed to form silanol groups, which then undergo condensation to create cross-linked polysilsesquioxane structures. researchgate.net This principle is analogous to the polymerization behavior of this compound, where the dichlorosilyl group serves a similar role in forming the inorganic network.

Table 1: Polymerization Behavior and Resulting Materials

Monomer Reactive Group(s) Polymerization Type Resulting Material Key Properties
This compound -Dichloro(methyl)silyl, -propyl acetate Hydrolytic polycondensation, Copolymerization Organosilicon polymers, Hybrid organic-inorganic materials Thermal stability, flexibility, tunable polarity

Controlled Polymerization Techniques and Architectural Control (e.g., block copolymers, living cationic polymerization)

The synthesis of polymers with well-defined architectures, such as block copolymers, requires controlled polymerization techniques. Living cationic polymerization is one such method that allows for the synthesis of polymers with controlled molecular weights and low polydispersity. wikipedia.org This technique is characterized by the minimization of chain transfer and termination reactions. nih.gov

While direct living cationic polymerization of this compound is not extensively documented, the principles of living cationic polymerization can be applied to monomers with similar functionalities. For instance, living cationic polymerization of vinyl ethers can be initiated by a binary system, such as an alcohol and a Lewis acid, to produce polymers with well-defined structures. wikipedia.orgmendeley.com

The synthesis of block copolymers, which are macromolecules composed of two or more distinct polymer chains linked together, can be achieved by combining different polymerization methods. nih.govcmu.edu For example, a polymer chain prepared by living cationic polymerization can be used as a macroinitiator for a subsequent polymerization, such as atom transfer radical polymerization (ATRP), to form a block copolymer. cmu.edu This approach allows for the creation of complex polymer architectures with tailored properties.

The use of monomers with reactive silyl (B83357) groups, such as 3-(trimethoxysilyl)propyl methacrylate (TMSPMA), in controlled polymerization techniques like ATRP has been demonstrated. researchgate.net This allows for the synthesis of reactive block copolymers that can be used to construct a variety of hybrid nanomaterials. sigmaaldrich.com The ability to control the polymerization of such functional monomers opens up possibilities for creating advanced materials with precise control over their structure and properties.

Role as a Silane (B1218182) Coupling Agent in Interfacial Science Research

This compound functions as a silane coupling agent, a class of compounds that act as a bridge between inorganic and organic materials to improve adhesion and compatibility at the interface. tcichemicals.comshinetsusilicone-global.com The dichlorosilyl group can react with hydroxyl groups on the surface of inorganic substrates, while the acetate group can interact or react with an organic matrix.

Surface Modification of Inorganic Substrates (e.g., silica (B1680970), glass, metal oxides) for Enhanced Adhesion

The primary application of this compound as a coupling agent is in the surface modification of inorganic substrates like silica, glass, and metal oxides. tcichemicals.comnih.gov These substrates typically have hydroxyl (-OH) groups on their surfaces. The dichlorosilyl group of the silane can hydrolyze in the presence of moisture to form reactive silanol groups. These silanols then condense with the surface hydroxyls of the inorganic substrate, forming stable covalent bonds (Si-O-Substrate). researchgate.net

This surface modification effectively changes the surface chemistry of the inorganic material, replacing the hydrophilic hydroxyl groups with the more organophilic acetate-functionalized propyl groups. This altered surface has improved adhesion to organic polymers and resins. The general mechanism for silane coupling agents involves the hydrolysis of alkoxy or chloro groups to silanols, followed by condensation with substrate hydroxyls. tcichemicals.com

For instance, the modification of silica nanoparticles with organosilanes has been shown to reduce aggregation and improve their dispersion in various media. nih.govtsinghua.edu.cn A related compound, 3-(trimethoxysilyl)propyl methacrylate (TMSPMA), has been used to modify silica nanoparticles, introducing methacrylate groups onto the surface. researchgate.net This functionalization enhances the interaction and bonding with a polymer matrix during subsequent polymerization. researchgate.net

Table 2: Surface Modification of Inorganic Substrates

Substrate Silane Coupling Agent Functional Group for Bonding Result of Modification
Silica, Glass, Metal Oxides This compound Dichloro(methyl)silyl Formation of covalent Si-O-Substrate bonds, improved adhesion to organic materials
Silica Nanoparticles 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA) Trimethoxysilyl Covalent attachment of methacrylate groups, enhanced compatibility with polymer matrices researchgate.net

Enhancement of Interfacial Adhesion and Compatibility in Polymer Composites

In polymer composites, the interface between the inorganic filler and the organic polymer matrix is often a weak point. Silane coupling agents like this compound are crucial for strengthening this interface. researchgate.nettcichemicals.com After the silane has bonded to the inorganic filler, its organic functional group (in this case, the propyl acetate group) can interact with the polymer matrix.

This interaction can be physical (e.g., through van der Waals forces or hydrogen bonding) or chemical if the functional group can participate in the polymerization or crosslinking of the resin. The improved adhesion at the filler-matrix interface leads to enhanced mechanical properties of the composite material, such as increased tensile strength and modulus. researchgate.net

The effectiveness of silane coupling agents in improving the properties of composites has been widely demonstrated. For example, treating hydroxyapatite (B223615) fillers with 3-(trimethoxysilyl) propyl methacrylate (γ-MPS) improved the mechanical properties of poly(methyl methacrylate) composites. researchgate.net Similarly, the use of a silane coupling agent in viscose fiber/polypropylene composites resulted in a significant increase in tensile strength. researchgate.net The treatment of olive pomace flour with TMSPMA also led to improved filler-matrix interaction and thermal stability in polystyrene composites. researchgate.net

Precursor in the Synthesis of Advanced Materials Architectures (e.g., Silsesquioxanes, Mesoporous Organosilicas)

The reactive nature of this compound makes it a valuable precursor for the synthesis of more complex and highly structured materials, such as silsesquioxanes and mesoporous organosilicas.

Silsesquioxanes are a class of organosilicon compounds with the empirical formula (RSiO1.5)n, where R is an organic group. mdpi.com They can exist as well-defined cage-like structures, known as polyhedral oligomeric silsesquioxanes (POSS), or as random or ladder-like polymers. mdpi.com The synthesis of silsesquioxanes typically involves the hydrolysis and condensation of trifunctional organosilanes (RSiX3, where X is a hydrolyzable group like chloro or alkoxy). While this compound is a difunctional silane, it can be incorporated into silsesquioxane-like structures through co-condensation with trifunctional silanes. This allows for the introduction of specific functionalities and control over the final material properties.

Mesoporous organosilicas are materials characterized by a porous structure with a high surface area and an organic group integrated into the silica framework. nih.gov The synthesis of these materials often involves the use of a structure-directing agent (surfactant) and an organosilane precursor. The hydrolysis and condensation of the organosilane around the surfactant micelles lead to the formation of the ordered porous structure. After removal of the surfactant, a mesoporous material with organic groups lining the pores is obtained. This compound can serve as a precursor or co-precursor in the synthesis of such materials, functionalizing the silica framework with propyl acetate groups. The synthesis of periodic mesoporous organosilicas (PMOs) of the SBA-15 type has been reported using various organosilane precursors, highlighting the importance of the organic bridging group in the synthesis process. nih.gov

Table 3: Mentioned Compound Names

Compound Name
This compound
3-(Trimethoxysilyl)propyl methacrylate (TMSPMA)
Poly(methyl methacrylate)
Polystyrene
Silsesquioxane
Polyhedral oligomeric silsesquioxanes (POSS)
1,2-bis(triethoxysilyl)methylene
3-aminopropyltriethoxysilane (APTS)
Methyl trimethoxy silane (MTMS)
3-(trihydroxysilyl)propylmethylphosphonate (THPMP)
Octadecyltriethoxysilane
Carboxyethylsilanetriol, sodium salt (CTES)
Tetraethylorthosilicate (TEOS)
Dimethyldichlorosilane (DDS)
Polydimethylsiloxane (PDMS)
1-phenylethyl chloride
Tin tetrachloride
Tetra-n-butylammonium chloride
2-bromo-(3,3-diethoxy-propyl)-2-methylpropanoate
Isobutylene
Methyl vinyl ether
Tert-butyl acrylate
Acrylic acid
Methyl acrylate
Dicumyl peroxide
Neopentyl(diallyl)oxytriacrylatezirconate
2-hydroxy-2-methyl-1-phenyl-1-propanone
Bis[3-(triethoxysilyl)propyl]-tetrasulfide (Si69)
Dichloro(methyl)(3,3,3-trifluoropropyl)silane
Trichloro[3-(pentafluorophenyl)propyl]silane
Ethyl 2-bromoisobutyrate
Poly(ethylene oxide) methyl ether 2-bromoisobutyrate
Methyl methacrylate (MMA)
Tetraethyl orthosilicate
Benzyl vinyl ether
Methyl chloroacetate
Trichloro(N-silyl)phosphoranimine
Trimethylolpropane trimethacrylate (TRIM)
Toluene
Chlorobenzene
S,S'-bis(α,α'-dimethylacetic acid) trithiocarbonate
Cumyl dithiobenzoate
Cyanoisopropyl dithiobenzoate
Vinyl acetate
Ethyl 2-cyano-3-phenyl-2-propenoates
3-(Methylsulfanyl)propan-1-ol
3-(Methylthio)propyl acetate

Applications in Catalysis Research and Catalyst Support Development

While not a catalyst itself, this compound is a significant compound in catalysis research, primarily as a coupling agent for the functionalization of catalyst supports. The utility of this molecule lies in its ability to covalently bond with the surfaces of common support materials, such as silica (SiO₂) and alumina (B75360) (Al₂O₃), which are rich in surface hydroxyl (-OH) groups.

The dichlorosilyl group, -Si(CH₃)Cl₂, is highly reactive toward these surface hydroxyls. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups displace the chlorine atoms, forming stable siloxane (Si-O-Si) or Si-O-C bonds. This process effectively tethers the propyl acetate moiety to the support surface.

Once anchored, the terminal acetate group can be chemically modified. For instance, it can be hydrolyzed to a primary alcohol (-CH₂OH). This newly formed hydroxyl group provides a reactive site for the subsequent immobilization of catalytically active species, such as metal complexes or enzymes. This methodology offers several advantages in catalyst design:

Heterogenization of Homogeneous Catalysts: It allows for the anchoring of soluble, homogeneous catalysts onto a solid support, combining the high selectivity and activity of the catalyst with the ease of separation and recyclability of a heterogeneous system.

Improved Catalyst Stability: Covalent attachment can prevent the leaching of the catalyst from the support during the reaction, leading to a longer catalyst lifetime.

Site Isolation: By anchoring catalyst molecules to a surface, it is possible to prevent bimolecular deactivation pathways that may occur in solution.

Development as a Synthetic Intermediate for Novel Organosilicon Compounds

This compound is a valuable bifunctional building block for synthesizing new organosilicon compounds. wikipedia.org Its utility stems from the presence of two distinct reactive centers: the dichlorosilyl group and the terminal acetate group, which can be manipulated independently or sequentially. This dual reactivity allows chemists to introduce the silicon atom into larger, more complex molecular frameworks and to create polymers with specific functionalities. researchgate.netresearchgate.net

The high reactivity of the silicon-chlorine (Si-Cl) bonds makes the silyl group susceptible to nucleophilic attack by a wide range of compounds. acs.org Simultaneously, the ester linkage at the end of the propyl chain can be transformed using standard organic chemistry techniques. This makes the compound a key intermediate for producing a diverse array of organofunctional silanes, which are molecules that combine the properties of both organic compounds and silicones. These resulting compounds find applications in areas ranging from polymer chemistry to the synthesis of advanced materials. researchgate.net

The synthetic versatility of this compound is best illustrated by the specific chemical transformations it can undergo. These derivatization strategies allow for precise control over the final molecular structure.

Reactions at the Dichlorosilyl Group:

Hydrolysis: The most fundamental reaction involves the hydrolysis of the Si-Cl bonds with water. This reaction replaces the two chlorine atoms with hydroxyl groups, yielding a highly reactive 3-(dihydroxy(methyl)silyl)propyl acetate intermediate. This silanediol (B1258837) is typically unstable and readily undergoes self-condensation to form polysiloxanes—polymers with a repeating -Si(CH₃)(propyl acetate)-O- backbone. acs.org

Alcoholysis: Reaction with alcohols (R-OH) in the presence of a base (to neutralize the HCl byproduct) results in the formation of dialkoxysilanes, with the general structure (RO)₂Si(CH₃)CH₂CH₂CH₂OAc.

Aminolysis: Similarly, reaction with primary or secondary amines (R₂NH) yields diaminosilanes, (R₂N)₂Si(CH₃)CH₂CH₂CH₂OAc.

Transformations of the Acetate Group:

Hydrolysis: The acetate ester can be hydrolyzed under acidic or basic conditions to unmask a primary hydroxyl group, yielding 3-(dichloro(methyl)silyl)propan-1-ol. This alcohol can then be used in subsequent reactions, such as etherification or esterification with a different acyl group, to introduce new functionalities.

These distinct reaction pathways enable the creation of a wide range of molecules from a single starting material, highlighting its importance as a synthetic intermediate.

In the synthesis of complex molecules, particularly in biochemistry and pharmaceutical development, protecting groups are essential for temporarily blocking a reactive functional group while modifications are made elsewhere in the molecule. researchgate.net Silyl ethers are one of the most widely used classes of protecting groups for alcohols due to their ease of formation and selective removal. ddugu.ac.inlibretexts.org

While this compound is not a protecting group itself, it serves as a reagent to install a silyl ether linkage that functions as the protective element. For example, the dichlorosilyl group can react with a hydroxyl group on a sensitive biomolecule, such as a nucleoside or a carbohydrate, to form a stable silyl ether bond. libretexts.org This protected intermediate can then undergo other chemical transformations without affecting the newly protected alcohol. The silyl ether can be selectively cleaved later under mild conditions, typically using a fluoride (B91410) ion source like tetrabutylammonium (B224687) fluoride (TBAF) or acidic hydrolysis, to regenerate the original hydroxyl group. libretexts.orgencyclopedia.pub

Furthermore, this compound is instrumental in creating bio-related organosilicon hybrid systems. Its bifunctional nature allows it to act as a molecular linker between inorganic and biological materials. For instance, the dichlorosilyl group can be used to anchor the molecule to the surface of a silica-based biosensor chip or nanoparticle. Following this immobilization, the acetate group at the other end can be hydrolyzed to an alcohol, providing a covalent attachment point for enzymes, antibodies, or DNA strands. This creates a stable, functional bio-hybrid material where a biological component is integrated with an inorganic substrate, a foundational technology for advanced diagnostics and biocompatible materials.

Emerging Research Directions and Future Perspectives for 3 Dichloro Methyl Silyl Propyl Acetate

Integration in Sustainable Chemical Processes and Green Chemistry Methodologies

The integration of 3-(Dichloro(methyl)silyl)propyl acetate (B1210297) into sustainable chemical processes is an area ripe for exploration, guided by the principles of green chemistry. Research in this domain would likely focus on several key aspects:

Use of Greener Solvents and Catalysts: The synthesis and application of silanes often involve organic solvents. A key research direction would be the substitution of conventional solvents with greener alternatives, such as bio-based solvents or even solvent-free reaction conditions. For example, research into the synthesis of propylene (B89431) glycol methyl ether acetate (PMA), another ester, highlights the move towards heterogeneous catalysts to simplify purification and reduce waste. nih.gov Similar principles could be applied to the production and use of 3-(Dichloro(methyl)silyl)propyl acetate.

Renewable Feedstocks: While the silicon component is abundant, the organic propyl acetate portion of the molecule is traditionally derived from petrochemical sources. A future research perspective would involve exploring pathways to synthesize the propyl acetate precursor from renewable biomass, aligning with the green chemistry principle of using renewable feedstocks.

The hydrolysis and condensation of similar alkoxysilanes have been studied extensively, and this knowledge can be applied to understand the behavior of this compound in aqueous or protic environments, which is crucial for its application in more sustainable, water-based systems. researchgate.netresearchgate.net

Advanced Functional Material Design and Performance Optimization

The dual functionality of this compound makes it a versatile building block for the design of advanced functional materials. The dichlorosilyl group provides a reactive handle for covalent bonding to inorganic substrates, while the acetate group can be either retained for its specific properties or further modified.

Surface Modification and Adhesion Promotion: Like other organofunctional silanes, this compound can be used to modify the surface of inorganic materials such as silica (B1680970), glass, and metal oxides. acs.orgiieta.org The dichlorosilyl group can hydrolyze to form reactive silanols (Si-OH), which then condense with hydroxyl groups on the surface of the substrate, forming stable siloxane (Si-O-Si) bonds. doubtnut.com The outward-facing propyl acetate group can alter the surface properties, for example, by making it more hydrophobic or providing a site for further chemical reactions. This can improve the compatibility and adhesion between inorganic fillers and organic polymer matrices in composite materials. researchgate.net Research could focus on optimizing the reaction conditions for creating self-assembled monolayers (SAMs) or thin films on various substrates to tailor surface energy, lubricity, and biocompatibility.

Precursor for Hybrid Organic-Inorganic Materials: This compound can serve as a precursor in sol-gel processes to create novel hybrid materials. mdpi.comyoutube.com The co-condensation of this compound with other silicon alkoxides (like tetraethoxysilane, TEOS) could lead to the formation of a silica network functionalized with propyl acetate groups. These hybrid materials could exhibit a unique combination of properties, such as the mechanical strength and thermal stability of silica, combined with the flexibility and functionality of the organic component. The properties of the final material could be tuned by adjusting the ratio of the precursors. mdpi.com

Polymer Synthesis and Modification: The acetate group could potentially be used as a starting point for further chemical transformations, allowing for the grafting of this molecule onto existing polymer chains or for its use as a monomer in polymerization reactions, although this is less common for acetate groups compared to other functionalities like methacrylates. mdpi.com

The table below summarizes the key reactive groups and their potential roles in material design.

Reactive GroupChemical StructurePotential Role in Material Design
Dichloro(methyl)silyl-Si(CH3)Cl2Covalent bonding to inorganic surfaces (e.g., silica, glass, metal oxides) via hydrolysis and condensation; cross-linking in sol-gel systems.
Propyl Acetate-CH2CH2CH2OC(O)CH3Modification of surface properties (e.g., hydrophobicity); potential for further chemical transformation.

Cross-Disciplinary Research at the Interface of Organosilicon Chemistry and Other Fields

The unique properties of organosilicon compounds open up possibilities for their application in a wide range of scientific and technological fields. Cross-disciplinary research involving this compound could lead to innovative solutions in various areas.

Biomaterials and Biomedical Devices: Surface modification is critical for the biocompatibility of materials used in biomedical applications. Functionalized silica nanoparticles are being explored for drug delivery, imaging, and diagnostics. nih.govnih.gov The surface of implants and other medical devices could potentially be modified with this compound to control protein adsorption and cellular interaction. The hydrolysis of the acetate group could also be explored as a mechanism for controlled release of acetic acid or other molecules.

Microelectronics and Sensors: The ability of silanes to form well-defined, thin films makes them relevant for the microelectronics industry, for applications such as dielectric layers, adhesion promoters, and surface passivation. The specific properties of the acetate group might be leveraged in the development of chemical sensors, where its interaction with specific analytes could be detected.

Advanced Coatings and Composites: In the field of advanced coatings, this compound could be used to create surfaces with tailored properties, such as anti-fouling, anti-corrosion, or easy-to-clean surfaces. In composites, it could enhance the interfacial bonding between reinforcing fibers (e.g., glass, carbon) and a polymer matrix, leading to materials with improved mechanical properties. acs.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(Dichloro(methyl)silyl)propyl acetate, and what analytical techniques validate its purity?

  • Synthesis : The compound is typically synthesized via esterification reactions between chlorosilane precursors and acetic acid derivatives. For example, acetoxypropylmethyldichlorosilane (CAS 5290-24-4) is a structurally related compound synthesized through silane-acid coupling reactions .
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical for structural confirmation. Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like Si-Cl (600–700 cm⁻¹) and ester C=O (1700–1750 cm⁻¹). Gas Chromatography-Mass Spectrometry (GC-MS) ensures purity (>95%) and detects volatile byproducts .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Hazards : Classified as a flammable liquid (Category 4) with acute toxicity via inhalation or skin contact. Hydrolysis releases HCl, necessitating fume hood use .
  • Storage : Store in sealed containers at 2–8°C in a dry, ventilated area. Avoid contact with strong oxidizers, acids, or bases to prevent exothermic reactions .
  • Emergency Measures : For skin exposure, rinse immediately with water and remove contaminated clothing. Use alcohol-resistant foam or dry chemical extinguishers for fires .

Q. How does the reactivity of the Si-Cl bond influence experimental design in silane chemistry?

  • The Si-Cl bond is highly susceptible to hydrolysis, forming silanols and HCl. Researchers must use anhydrous solvents (e.g., dry THF) and inert atmospheres (N₂/Ar) during reactions. Quenching with ethanolamine or sodium acetate neutralizes residual HCl .

Advanced Research Questions

Q. What are the challenges in characterizing the hydrolytic stability of this compound, and how can kinetic studies address them?

  • Experimental Design : Monitor hydrolysis rates under varying pH, temperature, and humidity using techniques like gravimetric analysis or ²⁹Si NMR. For example, at pH 7.4 (PBS buffer), hydrolysis half-life can be determined via chloride ion-selective electrodes .
  • Data Interpretation : Competing pathways (e.g., condensation vs. hydrolysis) may lead to conflicting kinetic models. Multivariate analysis (e.g., Arrhenius plots) resolves activation energies and dominant mechanisms .

Q. How can this compound serve as a precursor for functionalized polymers or hybrid materials?

  • Applications : The silyl ester group enables surface modification of silica nanoparticles or glass substrates. For example, copolymerization with methacrylates (e.g., 3-(Trimethoxysilyl)propyl methacrylate) creates cross-linked networks for dental resins or biomedical coatings .
  • Methodology : Radical-initiated polymerization (AIBN catalyst) in toluene at 60–80°C. Gel Permeation Chromatography (GPC) and Dynamic Light Scattering (DLS) assess molecular weight and particle size distribution .

Q. What contradictions exist in reported bioactivity data for structurally similar silane esters, and how can they be resolved?

  • Data Gaps : While some silyl esters (e.g., diisopropyl pyrazolyl-dihydro pyridinedicarboxylates) show antimicrobial activity, limited studies exist on this compound. Contradictions may arise from assay sensitivity (e.g., MIC vs. biofilm inhibition) .
  • Resolution : Standardize bioactivity assays (e.g., broth microdilution for MIC, crystal violet staining for biofilm studies) and include cytotoxicity controls (e.g., MTT assays on mammalian cells) .

Key Research Gaps and Future Directions

  • Stability in Biological Media : No data on hydrolytic behavior in serum or buffer systems.
  • Copolymerization Efficiency : Limited studies on reactivity ratios with common monomers (e.g., styrene, acrylates).
  • Toxicological Profiling : Acute toxicity data exists, but chronic exposure effects (e.g., endocrine disruption) are unstudied.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.